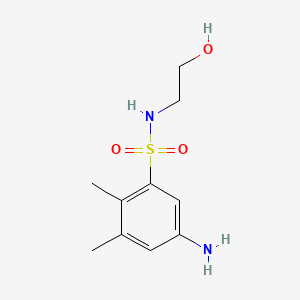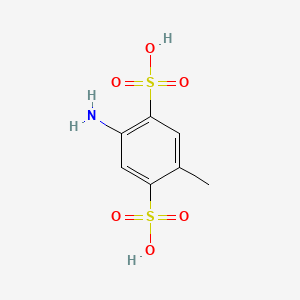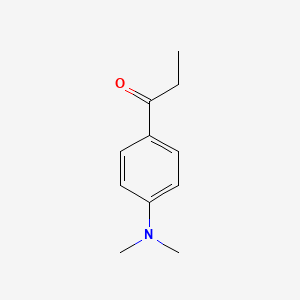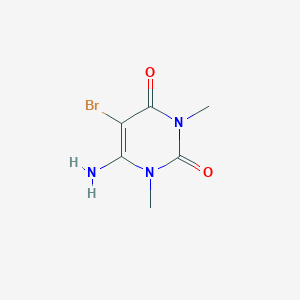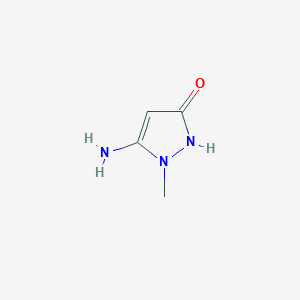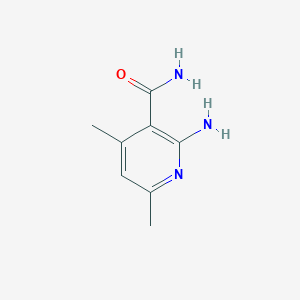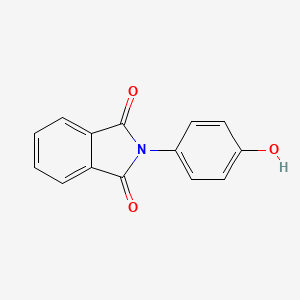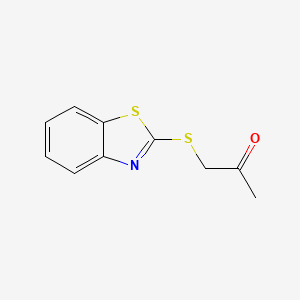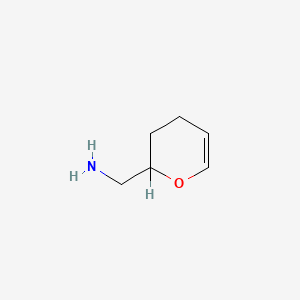
3,4-dihydro-2H-pyran-2-ylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-pyran derivatives can be achieved through various synthetic routes. One method involves the cyclization of α,β-unsaturated 1,3-diketones in acidic conditions, leading to the formation of 2,3-dihydro-4H-pyran-4-ones, which can be further modified to yield the desired 3,4-dihydro-2H-pyran structures (MacDonald & Burnell, 2009). Another approach involves four-component reactions of arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones, leading to a diverse array of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans depending on the structure of the cyclic 1,3-diketone used (Sun et al., 2011).
Molecular Structure Analysis
The molecular structure of 3,4-dihydro-2H-pyran-2-ylmethanamine and its derivatives can be characterized using various spectroscopic techniques, including NMR and X-ray crystallography. These methods provide detailed insights into the compound's molecular geometry, conformation, and electronic structure, which are crucial for understanding its reactivity and physical properties. For example, X-ray crystallography has been employed to determine the crystal and molecular structure of related pyran derivatives, revealing key structural features such as conformation and intermolecular interactions (Kumara et al., 2018).
Applications De Recherche Scientifique
Field
Application
The conformational interconversion of 3,4-dihydro-2H-pyran (34DHP) has been investigated . This is due to its structural similarity to cyclohexene, an important molecule in stereochemistry .
Method
High-resolution vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy was used to obtain information regarding the adiabatic ionic transition between the neutral (S0) and the cationic (D0) ground states .
Results
The adiabatic ionization energy of 34DHP was accurately determined to be 8.3355 ± 0.0005 eV . The conformational interconversion pathway changes upon ionization, which is attributed to electron removal from the highest occupied molecular orbital .
Synthesis of 3,4-Dihydropyran-2-Ones
Field
Application
3,4-Dihydropyran-2-ones have become increasingly popular due to their biological activity, presence in various pharmaceutical products, and usefulness in organic synthesis .
Method
One of the most commonly used methods for producing 3,4-dihydropyran-2-ones is through organocatalysis with N-heterocyclic carbenes (NHCs) .
Results
Research in this field has been increasing since the publication of the annulation of tropones and enals via homoenolate in 2006 . These processes are scaled up to the gram scale, and the resulting products are often directed towards epimerization and functionalization to produce more complex molecules with potential applications in the biological field .
Propriétés
IUPAC Name |
3,4-dihydro-2H-pyran-2-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c7-5-6-3-1-2-4-8-6/h2,4,6H,1,3,5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMHHVDXXHZGDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC=C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminomethyl-3,4-dihydro-2H-pyran | |
CAS RN |
4781-76-4 |
Source


|
| Record name | 3,4-Dihydro-2H-pyran-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4781-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Pyran,3-dihydro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81216 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

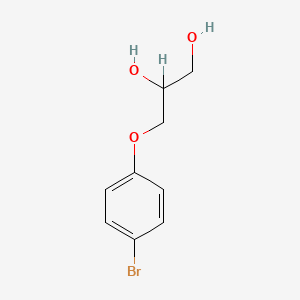
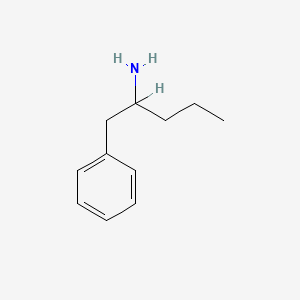

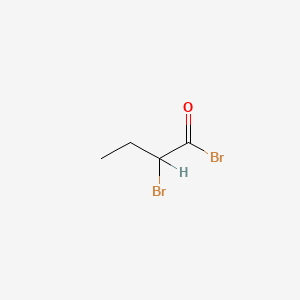
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-](/img/structure/B1266780.png)
